molecular formula C32H31N5O B1678287 Diaplasinin CAS No. 481631-45-2

Diaplasinin

Cat. No.: B1678287
CAS No.: 481631-45-2
M. Wt: 501.6 g/mol
InChI Key: BDPXZFKVHDEPIQ-UHFFFAOYSA-N
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Description

PAI-749 is a potent and selective antagonist of plasminogen activator inhibitor 1 (PAI-1).

Preparation Methods

The synthesis of Diaplasinin involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its industrial production.

Chemical Reactions Analysis

Diaplasinin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diaplasinin has several scientific research applications, including:

    Medicine: Research on this compound focuses on its potential therapeutic applications in treating cardiovascular diseases, particularly those involving thrombosis.

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzyl-3-pentyl-2-[6-(2H-tetrazol-5-ylmethoxy)naphthalen-2-yl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N5O/c1-2-3-5-13-29-28-12-8-9-14-30(28)37(21-23-10-6-4-7-11-23)32(29)26-16-15-25-20-27(18-17-24(25)19-26)38-22-31-33-35-36-34-31/h4,6-12,14-20H,2-3,5,13,21-22H2,1H3,(H,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPXZFKVHDEPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)OCC6=NNN=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197449
Record name Diaplasinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481631-45-2
Record name Diaplasinin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481631452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diaplasinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAPLASININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRL66AVH63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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